molecular formula C18H12FN3O2S B2572235 N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide CAS No. 941869-39-2

N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide

Cat. No. B2572235
CAS RN: 941869-39-2
M. Wt: 353.37
InChI Key: PWUXVSGBSSQIIT-UHFFFAOYSA-N
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Description

“N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide” is a complex organic compound that contains several functional groups and rings, including a benzyl group, a fluorobenzo[d]thiazol-2-yl group, and an isoxazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzyl group, a fluorobenzo[d]thiazol-2-yl group, and an isoxazole ring .

Scientific Research Applications

Solid-Phase Synthesis Applications

Solid-phase synthesis techniques have been utilized for the preparation of complex molecules, demonstrating the utility of fluoro-containing compounds in the development of novel chemical entities. For instance, solid-phase synthetic methods were employed to prepare 3,4,5-substituted 8-carboxamido-1,5-benzodiazepin-2-ones, highlighting the strategic use of aromatic substitution and selective alkylation processes in synthesizing targeted molecular structures (Jung Lee, D. Gauthier, & R. Rivero, 1999).

Antitumor and Antimicrobial Activities

Fluorinated benzothiazoles have been synthesized and evaluated for their biological activities, including cytotoxic effects against cancer cell lines. These studies reveal the potential of such compounds in anticancer research, with specific fluorinated 2-(4-aminophenyl)benzothiazoles showing potent cytotoxicity in vitro against human breast cancer cell lines, emphasizing their role in pharmaceutical development and preclinical research (I. Hutchinson et al., 2001).

Antimicrobial Resistance and Molecular Docking Studies

The synthesis of substituted N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamide derivatives and their evaluation against antimicrobial targets highlight the ongoing research efforts to combat antimicrobial resistance. These compounds exhibited good activity against Methicillin-resistant Staphylococcus aureus (MRSA), showcasing the importance of molecular docking studies in identifying potent antimicrobial agents (D. G. Anuse et al., 2019).

Fluorine-18 Labeling for Biological Imaging

The development of fluorine-18-labeled compounds for biological imaging applications demonstrates the integration of fluorinated benzothiazoles in diagnostic research. These compounds, including derivatives of WAY 100635, were synthesized and evaluated for their potential as imaging agents, contributing to advancements in neuroimaging and the study of serotonin receptors (L. Lang et al., 1999).

properties

IUPAC Name

N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN3O2S/c19-13-7-4-8-15-16(13)21-18(25-15)22(11-12-5-2-1-3-6-12)17(23)14-9-10-20-24-14/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWUXVSGBSSQIIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(C2=NC3=C(C=CC=C3S2)F)C(=O)C4=CC=NO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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